molecular formula C12H8ClFN2O3 B11842816 7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione

7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione

Cat. No.: B11842816
M. Wt: 282.65 g/mol
InChI Key: HXWWNIUEVOHPKT-UHFFFAOYSA-N
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Description

7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Mechanism of Action

The mechanism of action of 7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes critical for microbial survival or interfere with DNA synthesis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Properties

Molecular Formula

C12H8ClFN2O3

Molecular Weight

282.65 g/mol

IUPAC Name

7-chloro-9-ethyl-6-fluoro-1H-[1,2]oxazolo[3,4-b]quinoline-3,4-dione

InChI

InChI=1S/C12H8ClFN2O3/c1-2-16-8-4-6(13)7(14)3-5(8)10(17)9-11(16)15-19-12(9)18/h3-4,15H,2H2,1H3

InChI Key

HXWWNIUEVOHPKT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC(=C(C=C2C(=O)C3=C1NOC3=O)F)Cl

Origin of Product

United States

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